molecular formula C25H29ClN6O3 B611835 WZ4003 CAS No. 1214265-58-3

WZ4003

Cat. No.: B611835
CAS No.: 1214265-58-3
M. Wt: 497.0 g/mol
InChI Key: SDGJBAUIGHSMRI-UHFFFAOYSA-N
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Description

WZ4003 is a highly specific inhibitor of NUAK kinases, particularly NUAK1 and NUAK2, which are part of the AMP-activated protein kinase family. These kinases are activated by the liver kinase B1 tumor suppressor protein kinase. This compound has shown significant potential in inhibiting the activity of these kinases with IC50 values of 20 nanomolar for NUAK1 and 100 nanomolar for NUAK2 .

Mechanism of Action

Target of Action

The primary targets of N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide are NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK) family . These kinases are activated by the liver kinase B1 (LKB1) tumor suppressor kinase .

Mode of Action

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide inhibits both NUAK isoforms. The IC50 for NUAK1 is 20 nM and for NUAK2 is 100 nM .

Biochemical Pathways

The NUAK1 and NUAK2 kinases play important roles in regulating key biological processes including Myc-driven tumorigenesis, senescence, cell adhesion, and neuronal polarity . The inhibition of these kinases by N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide can affect these pathways and their downstream effects.

Pharmacokinetics

One study reported a half-life of 114 minutes in 1 mg/ml of mouse hepatic microsomes . After a single intravenous (dose: 1 mg/kg) and oral (dose: 10 mg/kg) administration in male Swiss Albino mice, the half-life was 2.04 hours, clearance was 18.32 mL/min/kg, volume of distribution at steady state was 2.01 L/kg, and bioavailability was 37% .

Result of Action

In all cell lines tested, N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide inhibits the phosphorylation of the only well-characterized substrate, myosin phosphate-targeting subunit 1 (MYPT1), that is phosphorylated by NUAK1 at Ser 445 . It also significantly inhibits migration in a wound-healing assay to a similar extent as NUAK1-knockout . Furthermore, it inhibits proliferation of mouse embryonic fibroblasts to the same extent as NUAK1 knockout and U2OS cells to the same extent as NUAK1 shRNA knockdown .

Action Environment

It is known that the compound is a crystalline solid and soluble in dmso and dmf

Biochemical Analysis

Biochemical Properties

WZ4003 is a potent inhibitor of NUAK1 and NUAK2 kinases, with IC50 values of 20 nM and 100 nM, respectively . It does not significantly inhibit 139 other kinases tested, including ten AMPK-related kinase family members . This compound inhibits the phosphorylation of myosin phosphate-targeting subunit 1 (MYPT1) at Ser445, which is mediated by NUAK1 . This inhibition leads to the suppression of cell migration, invasion, and proliferation . Additionally, this compound has been shown to enhance the sensitivity of non-small cell lung cancer (NSCLC) cells to gefitinib by inhibiting ARK5 and epithelial-to-mesenchymal transition (EMT) .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In HEK-293 cells, this compound inhibits the phosphorylation of MYPT1 and reduces the number of cells in the S-phase by 50%, preventing cells from entering mitosis . In mouse embryonic fibroblasts (MEFs), this compound significantly inhibits cell migration and proliferation . In U2OS cells, this compound impairs the invasive potential to the same extent as NUAK1 knockdown . Furthermore, this compound enhances the sensitivity of NSCLC cells to gefitinib by inhibiting ARK5 and EMT .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively inhibiting NUAK1 and NUAK2 kinases . It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets such as MYPT1 . This inhibition leads to the suppression of cell migration, invasion, and proliferation . Additionally, this compound has been shown to regulate the growth factor-dependent activation of mTORC2 and Akt signaling by controlling lysosome positioning and mTOR association with this organelle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to induce apoptosis in U2OS cells 48 hours after treatment . In NSCLC cells, this compound reduces cell viability at concentrations above 2.5 μM . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mouse models, this compound has been shown to inhibit tumor growth and proliferation at specific dosages . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its inhibition of NUAK1 and NUAK2 kinases . These kinases play a critical role in regulating cellular metabolism, including the phosphorylation of MYPT1 and the control of cell migration and proliferation . This compound’s inhibition of these kinases affects metabolic flux and metabolite levels, leading to changes in cellular function and behavior .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to inhibit the phosphorylation of MYPT1 in HEK-293 cells and reduce cell migration and proliferation in MEFs . The transporters or binding proteins involved in the distribution of this compound within cells and tissues have not been extensively studied. Its effects on localization and accumulation within cells have been observed in various studies .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to regulate the subcellular localization of NUAK1 and NUAK2 kinases, affecting their interaction with downstream targets such as MYPT1 . Additionally, this compound has been shown to control lysosome positioning and mTOR association with this organelle, further influencing its activity and function . The targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

WZ4003 can be synthesized through a multi-step process involving the reaction of 5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)anilino)pyrimidine with 3-(4-aminophenoxy)propanoic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with gentle warming and ultrasonic treatment to enhance solubility .

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

WZ4003 primarily undergoes phosphorylation reactions, where it inhibits the phosphorylation of myosin phosphate-targeting subunit 1 (MYPT1) at serine 445. This inhibition is mediated by NUAK1 .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include adenosine triphosphate (ATP) and various kinase substrates. The reactions are typically carried out at 30°C in a buffer solution containing magnesium ions .

Major Products Formed

The major product formed from the reaction of this compound with NUAK1 is the non-phosphorylated form of MYPT1. This inhibition of phosphorylation leads to a reduction in cell migration, invasion, and proliferation .

Properties

IUPAC Name

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGJBAUIGHSMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110474
Record name N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214265-58-3
Record name N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214265-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: WZ4003 functions as a potent and selective inhibitor of NUAK1 and NUAK2 kinases. [, ] These kinases are part of the AMPK family and are activated by the tumor suppressor LKB1. [] By inhibiting NUAK kinases, this compound disrupts their downstream signaling pathways involved in cell survival, proliferation, adhesion, and polarity. [, ]

A: Studies have shown that this compound can induce cell cycle arrest, primarily affecting the S-phase and mitosis. [] This arrest is linked to this compound's inhibition of NUAK1, a kinase that appears to play a role in S-phase progression. []

A: While the provided research doesn't delve into the specifics of this compound's structure-activity relationship, it does highlight a key mutation (A195T) in NUAK1 that confers resistance to this compound. [] This suggests that the amino acid at position 195 in NUAK1 plays a critical role in this compound binding and that modifications around this binding site could influence selectivity. Further research focusing on analogs and structural modifications is needed to fully elucidate the SAR.

A: Preclinical studies have shown that this compound inhibits the growth and invasive potential of various cancer cell lines, including U2OS osteosarcoma cells [] and prostate cancer cells. [, ] Furthermore, this compound has demonstrated synergistic effects with gefitinib in non-small cell lung cancer cells, overcoming acquired resistance to gefitinib. [] These findings warrant further investigation into its potential as an anticancer agent.

A: Research indicates that this compound can lower the levels of phosphorylated tau at serine 356 (p-tau Ser356). [] This is significant because p-tau Ser356 is implicated in Alzheimer’s disease (AD) progression due to its association with tau accumulation and neurofibrillary tangle formation. [, ]

A: this compound has been shown to inhibit cell migration in mouse embryonic fibroblasts (MEFs) to a similar extent as observed in NUAK1 knockout models. [] This suggests that NUAK1 activity is crucial for cell migration, and this compound's inhibitory action on this kinase disrupts this process. []

A: this compound serves as a valuable chemical probe for dissecting the biological roles of NUAK kinases. [] Its use in research spans investigating NUAK1's role in various cellular processes, including cell migration, proliferation, and tau phosphorylation. [, , ] Additionally, its potential as an anti-cancer agent and its effects on tau pathology make it a promising compound for further preclinical and potentially clinical development. [, , ]

A: Yes, this compound effectively inhibits the phosphorylation of MYPT1 at Ser445 across various cell lines tested. [] This phosphorylation event is known to be mediated by NUAK1, further corroborating this compound's role as a NUAK1 inhibitor. []

A: Research has unveiled an intricate interplay between this compound, NUAK1, and the SCFβTrCP E3 ubiquitin ligase complex. Inhibition of NUAK1 by this compound disrupts the phosphorylation cascade that typically leads to NUAK1 degradation by the SCFβTrCP complex. [] This interplay highlights the complex regulation of NUAK1 levels within the cell cycle. []

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